molecular formula C6H6ClNO B023695 4-Chloro-3-methylpyridine 1-oxide CAS No. 1073-34-3

4-Chloro-3-methylpyridine 1-oxide

Cat. No. B023695
CAS RN: 1073-34-3
M. Wt: 143.57 g/mol
InChI Key: ZVOJIYQUDWBKNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-3-methylpyridine 1-oxide involves various chemical reactions and precursors. For instance, the synthesis from corresponding pyridine derivatives using oxidation agents such as peracetic acid has been reported, indicating a method for preparing related pyridine N-oxides (E. Klauschenz et al., 1994). Additionally, the synthesis involving condensation, chlorination, and other chemical transformations highlights the complexity and versatility of synthesizing this compound (Pan Xiang-jun, 2006).

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylpyridine 1-oxide has been elucidated using gas-phase electron diffraction and other structural determination methods. These studies reveal the geometric parameters of the molecule, such as bond lengths and angles, confirming its structural integrity and providing insights into its chemical behavior (J. F. Chiang & John Song, 1983).

Chemical Reactions and Properties

4-Chloro-3-methylpyridine 1-oxide participates in various chemical reactions, including those leading to the formation of complex molecules. The reactivity with phosphorus oxychloride/phosphorus pentachloride, resulting in an unexpected product, demonstrates its chemical versatility (J. Rokach & Y. Girard, 1978).

Physical Properties Analysis

The physical properties, including crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (a related compound), provide insights into the material aspects of 4-Chloro-3-methylpyridine 1-oxide. This information is crucial for understanding its stability, solubility, and suitability for various applications (S. Boomadevi, H. Mittal & R. Dhansekaran, 2004).

Scientific Research Applications

  • Drug Discovery and Pharmacology : The molecular complex of 4-methylpyridineN-oxide and saccharin suggests a potential role in drug discovery and pharmacological research due to its heterodimers and supramolecular synthon formation (Saha et al., 2006).

  • Optical Nonlinear Behavior : 3methyl-4nitropyridine-1-oxide organic crystals exhibit high optical nonlinear behavior, particularly for second-harmonic generation, and can be used in x-ray topography experiments (Andreazza et al., 1990).

  • Synthesis of Chemical Compounds : It is used in synthesizing compounds like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole with high purity (Pan Xiang-jun, 2006).

  • Chemical Reactions and Structure Analysis : Studies on the nitrosation of 4-methylpyridine 1-oxides and their molecular structure reveal insights into hyperconjugation in the pyridine ring and support the sp2 hybridization concept (Goto et al., 1992; Belova et al., 2017).

  • Equilibrium Studies : Research on equilibrium constants for 4-substituted pyridine 1-oxide-iodine complexes provides insights into charge-transfer complexes and pyridine 1-oxide (Gardner & Ragsdale, 1968).

  • Chemical Synthesis Methods : Efficient conversion methods of various pyridines to their N-oxides have been developed, including 4-Chloro-3-methylpyridine 1-oxide (Zhong et al., 2004).

  • Low-Temperature Studies : Investigations into the structure of 4-methylpyridine-N-oxide at low temperatures reveal complex reorientations and rotational tunneling transitions (Damay et al., 2006).

Future Directions

While specific future directions for “4-Chloro-3-methylpyridine 1-oxide” were not found in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-chloro-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJIYQUDWBKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292079
Record name 4-Chloro-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylpyridine 1-oxide

CAS RN

1073-34-3
Record name 1073-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-3-methylpyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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